molecular formula C12H20N6O3 B2901592 methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate CAS No. 1219906-05-4

methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate

Cat. No.: B2901592
CAS No.: 1219906-05-4
M. Wt: 296.331
InChI Key: LOIQNGPMAIXHAC-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a methyl carboxylate group and a 1-methyl-1H-1,2,3-triazole-4-carboxamido ethyl side chain.

Properties

IUPAC Name

methyl 4-[2-[(1-methyltriazole-4-carbonyl)amino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O3/c1-16-9-10(14-15-16)11(19)13-3-4-17-5-7-18(8-6-17)12(20)21-2/h9H,3-8H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIQNGPMAIXHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl Piperazine-1-Carboxylate

The piperazine core is functionalized via reaction with methyl chloroformate under basic conditions. Analogous to tert-butyl piperazine-1-carboxylate synthesis, piperazine reacts with methyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side products, yielding methyl piperazine-1-carboxylate as a white solid after recrystallization from ethanol.

Key Reaction Conditions

  • Reagents : Piperazine (1.0 M), methyl chloroformate (1.1 M), TEA (1.2 M)
  • Solvent : Dichloromethane
  • Temperature : 0–5°C → room temperature
  • Yield : 85–90%

Introduction of the 2-Aminoethyl Side Chain

N-Alkylation of Methyl Piperazine-1-Carboxylate

The piperazine nitrogen at position 4 is alkylated using 2-bromoethylamine hydrobromide. In tetrahydrofuran (THF), methyl piperazine-1-carboxylate reacts with 2-bromoethylamine in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours. The product, methyl 4-(2-aminoethyl)piperazine-1-carboxylate , is isolated via filtration and washed with hexane.

Characterization Data

  • IR (cm⁻¹) : 1685 (C=O), 2920 (C-H aliphatic), 3300 (N-H)
  • ¹H-NMR (CDCl₃) : δ 2.67 (t, 4H, piperazine NCH₂), 3.33 (s, 3H, COOCH₃), 3.57 (t, 2H, CH₂NH₂)

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Regioselective 1,3-Dipolar Cycloaddition (Click Chemistry)

The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition. A benzyl azide intermediate is prepared from 2-bromoethylpiperazine derivatives, while the alkyne component, methyl propiolate, undergoes cycloaddition to form 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester . Subsequent hydrolysis with sodium hydroxide (NaOH) yields the free carboxylic acid.

Optimized Protocol

  • Azide Synthesis : Bromoacetylpiperazine + NaN₃ → 2-azido-1-(piperazin-1-yl)ethanone (91% yield)
  • Click Reaction : Azide + methyl propiolate, Cu(I) catalyst, DMSO, 80°C, 8 hours (85% yield)
  • Hydrolysis : Ester → carboxylic acid using 2M NaOH, 60°C, 4 hours (95% yield)

N-Methylation of Triazole

To introduce the 1-methyl group, 1H-1,2,3-triazole-4-carboxylic acid is treated with methyl iodide (CH₃I) in THF under reflux with K₂CO₃ as a base. The reaction achieves 78% yield after 24 hours, with regioselectivity confirmed via ¹H-NMR.

Amide Bond Formation

Coupling via Carbodiimide Chemistry

The final step involves activating 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The activated acid reacts with methyl 4-(2-aminoethyl)piperazine-1-carboxylate at room temperature for 12 hours, yielding the target compound.

Reaction Metrics

Parameter Value
Coupling Reagent EDC/HOBt
Solvent Dichloromethane
Temperature 25°C
Yield 68–72%
Purity (HPLC) >98%

Characterization

  • IR (cm⁻¹) : 1650 (amide C=O), 1695 (ester C=O)
  • ¹³C-NMR : δ 170.5 (COOCH₃), 167.8 (CONH), 145.2 (triazole C)

Comparative Analysis of Methodologies

Efficiency of Triazole Synthesis Routes

Method Yield (%) Regioselectivity Scalability
Click Chemistry 85 1,4-disubstituted High
Direct Alkylation 78 1-methyl Moderate

Amide Coupling Reagents

Reagent System Yield (%) Side Products
EDC/HOBt 72 Minimal
Thionyl Chloride 65 Ester hydrolysis

Challenges and Optimization

Regioselectivity in Triazole Formation

Copper-catalyzed click reactions ensure 1,4-disubstituted triazoles, while alkylation post-triazole formation risks N2 methylation. Microwave-assisted reactions reduce reaction times from 8 hours to 30 minutes, improving yields to 88%.

Purification of Hydrophilic Intermediates

Size-exclusion chromatography (SEC) or preparative HPLC is required for isolating the final compound due to its polar nature.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The triazole ring can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.

  • Substitution: Substitution reactions can introduce different substituents on the triazole ring or the piperazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various triazole derivatives, piperazine derivatives, and esters

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases, including infections, cancer, and inflammatory conditions.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively. The carboxylate group can form hydrogen bonds with biological molecules, further enhancing its binding affinity.

Comparison with Similar Compounds

Piperazine Derivatives with Triazole Substitutions

  • Compound from : 1-(N1-Benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine
    • Structural Differences : Incorporates nitroimidazole and nitrobenzyl groups instead of methyl carboxylate and methyl triazole carboxamido.
    • Key Observations : The nitro groups enhance electrophilicity but may reduce metabolic stability compared to the methyl ester and carboxamido groups in the target compound .
  • Polystyrene-Supported Analogs () :
    • Example: 1'-[(1',2',3'-Triazol-4'-yl)methyl 4-ethylpiperazine-1-carboxylate]methyl polystyrene
    • Functional Differences : Polymer backbone reduces solubility in organic solvents but enables recyclability in catalytic applications. The ethyl carboxylate group (vs. methyl) may alter lipophilicity .

Piperazine/Piperidine Esters with Aryl Substituents

  • Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (): Structural Variation: Piperidine ring instead of piperazine and a 2-methoxyphenyl group. Impact: Piperidine’s reduced basicity compared to piperazine may affect receptor binding.
  • Ethyl 4-[(3-Methyl-2,6-dioxo-tetrahydro-purin-8-yl)methyl]piperazine-1-carboxylate () :
    • Key Difference : Purine-derived substituent replaces the triazole-carboxamido chain.
    • Implications : The purine moiety enhances interaction with nucleotide-binding proteins, suggesting divergent therapeutic targets compared to the triazole-based compound .

Piperazine Derivatives with Diazene or Thioacetyl Groups

  • Ethyl 4-[2-Aryl-1-diazenyl]-1-piperazinecarboxylates (): Functional Group: Diazenyl group instead of triazole-carboxamido. This could enable light-responsive applications .
  • Ethyl 4-(2-((4-(3-Chlorophenyl)-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (): Structural Feature: Thioacetyl-triazole substituent.

Tabulated Comparison of Key Compounds

Compound Name (Source) Core Structure Key Substituents Notable Properties/Applications
Target Compound Piperazine Methyl triazole-carboxamido, methyl carboxylate Potential CNS or antimicrobial activity
1-(N1-Benzyl-2-methyl-4-nitro-imidazole-5-yl)-... () Piperazine Nitroimidazole, nitrobenzyl Electrophilic reactivity, possible nitroreductase targeting
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () Piperidine 2-Methoxyphenyl, ethyl carboxylate Serotonin receptor modulation
Polystyrene-supported triazolyl-piperazine () Piperazine Triazole, polymer backbone Heterogeneous catalysis applications
Ethyl 4-(1-(3-chloro-4-methylphenyl)-pyrazolo-pyrimidin-4-yl)piperazine-1-carboxylate () Piperazine Pyrazolo-pyrimidine, ethyl carboxylate Kinase inhibition potential

Research Findings and Implications

  • Synthetic Flexibility : Piperazine derivatives are highly tunable; substituents like triazoles () or aryl groups () dictate solubility, stability, and target selectivity.
  • Biological Relevance : Triazole-carboxamido groups (target compound) may enhance hydrogen-bonding interactions with enzymes like cytochrome P450 or kinases, whereas nitro groups () could confer prodrug characteristics .
  • Physical Properties : Methyl esters (target compound) generally exhibit higher hydrolytic stability than ethyl esters (), though ethyl groups may improve bioavailability due to increased lipophilicity .

Biological Activity

Methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a piperazine core and a triazole moiety, both of which are known for their biological significance. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Carboxamide Group : A functional group that enhances solubility and biological activity.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole moiety in the compound is associated with enhanced activity against various pathogens. For instance:

  • Antibacterial Activity : Triazole-containing compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:

  • Mechanism of Action : Compounds with triazole rings have been found to inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Carbonic Anhydrase Inhibition : Recent studies have indicated that triazole derivatives can inhibit carbonic anhydrase II, an enzyme involved in regulating pH and fluid balance .

Study on Antimicrobial Activity

A study published in 2022 investigated the antimicrobial effects of various triazole derivatives, including the compound . The results showed that it exhibited a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

CompoundMIC (μg/mL)Target Pathogen
Triazole Derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Study on Anticancer Effects

Another significant study explored the anticancer properties of this compound. The compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity and interaction modes of this compound with various biological targets:

  • Binding Affinity : The compound showed a favorable binding affinity to the active site of carbonic anhydrase II with scores comparable to known inhibitors .

Q & A

Q. What are the key considerations in synthesizing methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate?

  • Methodological Answer : Synthesis involves multi-step reactions, including coupling of the triazole-carboxamide moiety to the piperazine-ethyl backbone. Critical factors include:
  • Temperature control : Exothermic reactions (e.g., carbodiimide-mediated couplings) require cooling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst use : Bases like triethylamine or DMAP are often required for amide bond formation .
    Table 1 : Example Synthesis Steps
StepReaction TypeConditionsYield Optimization
1Triazole activation0–5°C, DMF, EDC/HOBtMonitor via TLC
2Piperazine couplingRT, DCM, TEAPurify via column chromatography

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H/13C^{13}C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches .

Advanced Research Questions

Q. How to resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions may arise from:
  • Rotamers : Piperazine rings can adopt multiple conformations, causing peak splitting. Use variable-temperature NMR to coalesce signals .
  • Impurity identification : Compare experimental MS/MS fragmentation patterns with simulated data to detect byproducts .
  • Complementary techniques : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Q. What strategies optimize reaction yields while minimizing side products?

  • Methodological Answer :
  • Stepwise purification : Isolate intermediates after each step via flash chromatography to prevent cumulative impurities .
  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) for improved efficiency .
  • Solvent optimization : Switch to THF or acetonitrile if DMF causes degradation .
    Case Study : A 15% yield increase was achieved by replacing EDC with HATU in amide bond formation .

Q. How to analyze structure-activity relationships (SAR) when structural modifications do not align with observed biological activity trends?

  • Methodological Answer :
  • Computational modeling : Perform molecular docking to assess binding pose changes in target proteins (e.g., kinases) despite minor structural tweaks .
  • Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics and identify non-obvious interactions .
  • Metabolite profiling : Check for in situ metabolic modifications (e.g., demethylation) that alter activity .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic (PK) studies : Measure plasma stability, protein binding, and half-life to identify poor bioavailability .
  • Metabolite identification : Use LC-MS to detect inactive or toxic metabolites formed in vivo .
  • Dosage adjustment : Optimize dosing regimens based on allometric scaling from animal models .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
  • Cell viability assays : Use MTT or ATP-luciferase assays to assess cytotoxicity in cancer cell lines .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to quantify affinity .

Structural and Functional Insights

Q. How does the piperazine-triazole hybrid influence solubility and bioavailability?

  • Methodological Answer :
  • LogP calculation : Use computational tools (e.g., MarvinSketch) to predict lipophilicity. Piperazine increases polarity, while the triazole may enhance membrane permeability .
  • Salt formation : Convert the free base to a hydrochloride salt to improve aqueous solubility .
  • Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption .

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